

In Vivo Anticancer Activity of Fosciclopirox Disodium: A Technical Guide

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Compound of Interest					
Compound Name:	Fosciclopirox disodium				
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For Researchers, Scientists, and Drug Development Professionals

Introduction

Fosciclopirox disodium (CPX-POM) is a novel, water-soluble, phosphoryloxymethyl ester prodrug of the antifungal agent Ciclopirox (CPX).[1][2] While Ciclopirox has demonstrated preclinical anticancer activity across various malignancies, its clinical utility has been hampered by poor oral bioavailability and gastrointestinal toxicity.[1][3] Fosciclopirox was developed to overcome these limitations, enabling parenteral administration and selective delivery of the active metabolite, Ciclopirox, to the urinary tract.[1][2] This technical guide provides an in-depth overview of the in vivo anticancer activity of Fosciclopirox, with a focus on its application in urothelial cancer.

Mechanism of Action

Upon systemic administration, Fosciclopirox is rapidly and completely metabolized by circulating phosphatases to its active form, Ciclopirox.[1][4] Ciclopirox exerts its anticancer effects through multiple mechanisms. A primary mode of action is the inhibition of the Notch signaling pathway.[2][5] Molecular modeling and cellular thermal shift assays have demonstrated that Ciclopirox binds to Presenilin 1 and Nicastrin, essential components of the y-secretase complex, thereby inhibiting Notch activation.[1][6] The Notch pathway is frequently overexpressed in bladder cancer and is associated with progression from non-muscle invasive to muscle-invasive disease.[2]



In addition to Notch inhibition, Ciclopirox has been shown to suppress the Wnt and Hedgehog signaling pathways.[3] It also induces cell cycle arrest at the S and G0/G1 phases, inhibits cell proliferation and colony formation, and promotes apoptosis.[1][3][7]

Quantitative In Vivo Efficacy Data

The in vivo anticancer activity of Fosciclopirox has been predominantly studied in a validated N-butyl-N-(4-hydroxybutyl) nitrosamine (BBN) mouse model of bladder cancer. This model recapitulates the development of high-grade, muscle-invasive urothelial carcinoma.[1][6]

Parameter	Vehicle Control	Fosciclopirox (235 mg/kg)	Fosciclopirox (470 mg/kg)	Reference
Change in Bladder Weight	-	Significant Decrease	Significant Decrease	[1][7]
Tumor Stage	High-grade	Migration to lower stage	Migration to lower stage	[1][7]
Proliferation Index (Ki67 & PCNA)	-	Dose-dependent reduction	Dose-dependent reduction	[3][8]
Presenilin 1 Expression	-	Reduced	Reduced	[1]
Hes-1 Expression (Notch target)	-	Reduced	Reduced	[1]

Maximum Tolerated Dose (MTD):

Species	Administration Route	MTD	Reference
Mouse (acute)	Intraperitoneal (IP)	470 mg/kg	[1]
Mouse (subchronic)	Intraperitoneal (IP)	470 mg/kg	[1]
Human	Intravenous (IV)	900 mg/m²	[1][8]

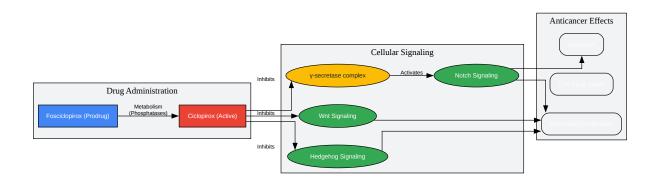


Experimental Protocols BBN-Induced Mouse Model of Bladder Cancer

- Animal Model: Female C57BL/6 mice.
- Carcinogen Induction: N-butyl-N-(4-hydroxybutyl) nitrosamine (BBN) is administered in the drinking water for a specified period to induce bladder tumor formation.
- Treatment Groups:
 - Vehicle Control (e.g., saline)
 - Fosciclopirox (235 mg/kg)
 - Fosciclopirox (470 mg/kg)
- Drug Administration: Once-daily intraperitoneal (IP) injections for four consecutive weeks.[1]
 [7]
- Endpoint Analysis:
 - Bladder Weight: Measured as a surrogate for tumor volume.[1]
 - Histopathology: Bladders are harvested, fixed, and sectioned for hematoxylin and eosin (H&E) staining to assess tumor stage.
 - Immunohistochemistry (IHC): Staining for proliferation markers (Ki67, PCNA) and signaling pathway components (Presenilin 1, Hes-1) is performed on bladder tissue sections.[1][3]

Visualizations Signaling Pathway and Experimental Workflow

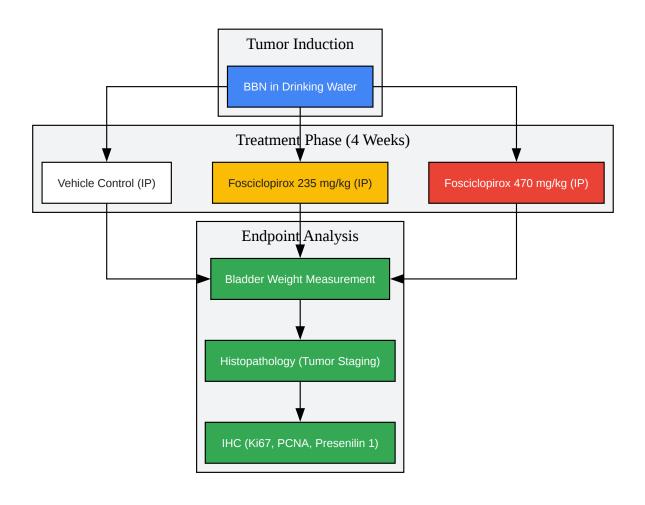




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Caption: Fosciclopirox Mechanism of Action.





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Caption: BBN Mouse Model Experimental Workflow.

Clinical Development

Fosciclopirox has completed a first-in-human Phase 1 trial (NCT03348514) in patients with advanced solid tumors, which established the recommended Phase 2 dose (RP2D).[1][9] Ongoing clinical investigations include a Phase 1 expansion cohort study in muscle-invasive bladder cancer patients (NCT04608045) and a Phase 2 trial in patients with newly diagnosed or recurrent urothelial cancer (NCT04525131).[1][9][10] These studies are further characterizing the safety, pharmacokinetics, and pharmacodynamics of Fosciclopirox in the target patient population.



Conclusion

Fosciclopirox disodium is a promising anticancer agent that effectively delivers its active metabolite, Ciclopirox, to the urinary tract. Preclinical in vivo studies have demonstrated significant antitumor activity in a relevant animal model of bladder cancer, mediated primarily through the inhibition of the Notch signaling pathway. The favorable pharmacokinetic profile and demonstrated in vivo efficacy have supported its advancement into clinical trials, offering a potential new therapeutic option for patients with urothelial carcinoma.

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